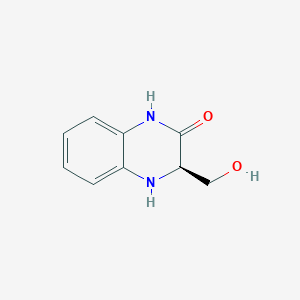
Nitric acid;5-nitro-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid;5-nitro-1,10-phenanthroline is a chemical compound that combines the properties of nitric acid and 5-nitro-1,10-phenanthroline. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. The 5-nitro-1,10-phenanthroline moiety is particularly notable for its role as a ligand in coordination chemistry and its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-1,10-phenanthroline typically involves the nitration of 1,10-phenanthroline. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions generally include maintaining a low temperature to control the rate of nitration and prevent over-nitration. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of 5-nitro-1,10-phenanthroline follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process may involve advanced techniques such as column chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-nitro-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,10-phenanthroline-5,6-dione.
Reduction: The nitro group can be reduced to an amino group, forming 5-amino-1,10-phenanthroline.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite are used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst or specific reaction conditions.
Major Products Formed
Oxidation: 1,10-phenanthroline-5,6-dione.
Reduction: 5-amino-1,10-phenanthroline.
Substitution: Products depend on the nucleophile used, such as 5-isothiocyanato-1,10-phenanthroline.
Scientific Research Applications
5-nitro-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which are studied for their redox properties and catalytic activities.
Biology: The compound exhibits antimicrobial properties, making it useful in the study of bacterial infections and the development of new antibiotics.
Medicine: Research has shown its potential in treating tuberculosis by inducing autophagy in macrophages.
Industry: It is used in the development of biosensors and biofuel cells due to its redox mediator properties.
Mechanism of Action
The mechanism of action of 5-nitro-1,10-phenanthroline involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,10-phenanthroline: Lacks the nitro group and has different chemical reactivity and applications.
3-methyl-6-nitro-1,10-phenanthroline: An analog with improved in vitro activity and in vivo efficacy compared to 5-nitro-1,10-phenanthroline.
5-amino-1,10-phenanthroline: Formed by the reduction of 5-nitro-1,10-phenanthroline and has different properties and applications.
Uniqueness
5-nitro-1,10-phenanthroline is unique due to its dual mechanism of action, combining direct antimicrobial effects with the ability to modulate host cell functions. This makes it a valuable compound in the development of new therapeutic agents and research tools .
Properties
CAS No. |
654643-03-5 |
|---|---|
Molecular Formula |
C12H8N4O5 |
Molecular Weight |
288.22 g/mol |
IUPAC Name |
nitric acid;5-nitro-1,10-phenanthroline |
InChI |
InChI=1S/C12H7N3O2.HNO3/c16-15(17)10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12;2-1(3)4/h1-7H;(H,2,3,4) |
InChI Key |
XOQGFSFXHIFIEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


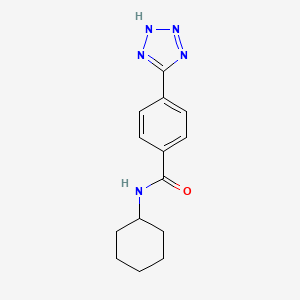
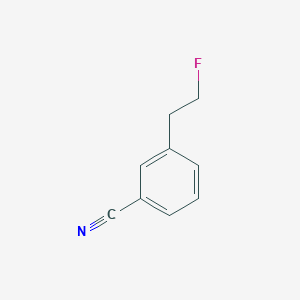
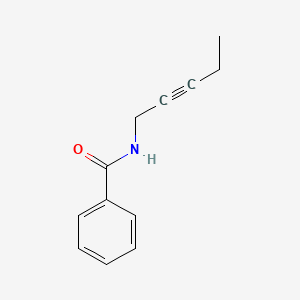
![Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]-](/img/structure/B12521249.png)
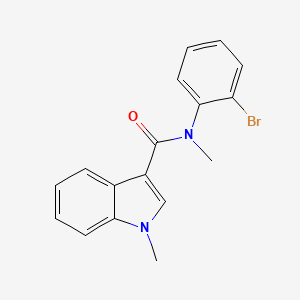
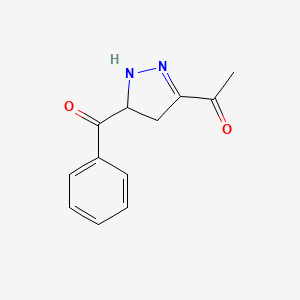
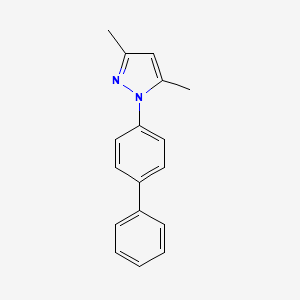
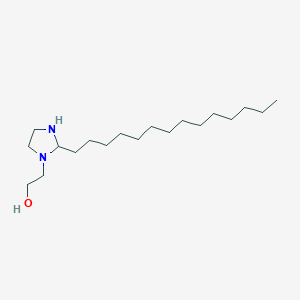
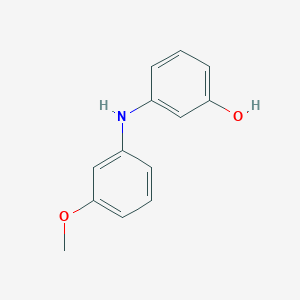
![4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12521292.png)

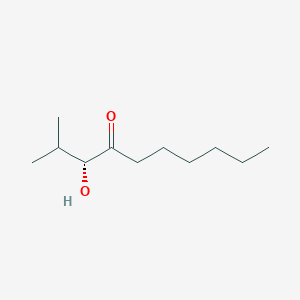
![(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12521315.png)
